1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Overview
Description
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives.
Preparation Methods
The synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, resulting in substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and fluorinated compounds:
Azetidine-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,4-Difluorobenzoyl chloride: Used as a precursor in the synthesis of the target compound, but lacks the azetidine ring.
Fluorinated benzoyl derivatives: Share the fluorine atoms but differ in the attached functional groups, leading to variations in their applications and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring and the difluorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUSRSFQVBSZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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